molecular formula C19H20N2O2S B11411045 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11411045
M. Wt: 340.4 g/mol
InChI Key: NDWZSXZYNZPXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a furan ring, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}amine and N-[(FURAN-2-YL)METHYL]amine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-20(2)16-9-7-15(8-10-16)13-21(14-17-5-3-11-23-17)19(22)18-6-4-12-24-18/h3-12H,13-14H2,1-2H3

InChI Key

NDWZSXZYNZPXED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.